molecular formula C16H14ClN3O2 B2784273 methyl 6-(4-chlorophenyl)-1,3-dimethyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylate CAS No. 834896-71-8

methyl 6-(4-chlorophenyl)-1,3-dimethyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylate

Cat. No.: B2784273
CAS No.: 834896-71-8
M. Wt: 315.76
InChI Key: JQAQDUVHWGVQIF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound belongs to the pyrazolo[3,4-b]pyridine class, characterized by a fused pyrazole-pyridine core. Key structural features include:

  • Position 1: Methyl group.
  • Position 3: Methyl group.
  • Position 6: 4-Chlorophenyl substituent.
  • Position 4: Methyl ester moiety.

The 4-chlorophenyl group enhances lipophilicity and may contribute to target binding via hydrophobic interactions, while the methyl ester at position 4 offers synthetic versatility for further derivatization .

Properties

IUPAC Name

methyl 6-(4-chlorophenyl)-1,3-dimethylpyrazolo[3,4-b]pyridine-4-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14ClN3O2/c1-9-14-12(16(21)22-3)8-13(18-15(14)20(2)19-9)10-4-6-11(17)7-5-10/h4-8H,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JQAQDUVHWGVQIF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C2=C1C(=CC(=N2)C3=CC=C(C=C3)Cl)C(=O)OC)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14ClN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

315.75 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

Methyl 6-(4-chlorophenyl)-1,3-dimethyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylate is a notable compound within the pyrazolo[3,4-b]pyridine family, characterized by its unique fused ring structure and diverse biological activities. This article delves into its synthesis, biological properties, and potential therapeutic applications based on various research findings.

Chemical Structure and Properties

The molecular formula of this compound is C${15}$H${15}$ClN${2}$O${2}$, indicating the presence of carbon, hydrogen, chlorine, nitrogen, and oxygen atoms. The compound features:

  • A pyrazolo ring fused with a pyridine ring.
  • Substituents at specific positions that enhance its reactivity and biological profile.

Table 1: Structural Characteristics

PropertyValue
Molecular FormulaC${15}$H${15}$ClN${2}$O${2}$
Molecular Weight288.75 g/mol
CAS Number834896-71-8
LogP (XLogP3)3.4

Synthesis

The synthesis of this compound typically involves multi-step reactions. One common method includes the reaction of 3-(4-chlorophenyl)-1-methyl-1H-pyrazol-5-amine with ethyl 2-(bis(methylthio)methylene)-3-oxobutanoate under reflux conditions to yield the desired product in good yields.

Biological Activity

Research indicates that compounds in the pyrazolo[3,4-b]pyridine class exhibit a wide range of biological activities:

Antimicrobial Activity

Studies have shown that this compound possesses significant antimicrobial properties. For example:

  • Minimum Inhibitory Concentration (MIC) values against Staphylococcus aureus and Klebsiella pneumoniae were reported at 0.25 µg/mL and 0.5 µg/mL respectively .

Anti-cancer Properties

Research has highlighted the anti-cancer potential of pyrazolo[3,4-b]pyridines. These compounds have been found to inhibit critical proteins involved in cancer progression:

  • Inhibitors of cyclin-dependent kinase (CDK) and HIV reverse transcriptase have been identified among similar derivatives .

Case Study 1: Antitubercular Activity

A recent study evaluated various pyrazolo[3,4-b]pyridine derivatives for their antitubercular activity against Mycobacterium tuberculosis. The results indicated promising activity for derivatives similar to this compound with modifications at the N(1) and C(5) positions .

Case Study 2: Structure–Activity Relationship (SAR)

A detailed SAR analysis revealed that modifications to the substituents on the pyrazolo and pyridine rings significantly affect biological activity. For instance:

  • The introduction of various alkyl and aryl groups at specific positions enhanced anti-inflammatory effects while maintaining low toxicity profiles .

Scientific Research Applications

Antimicrobial Activity

Research has shown that compounds in the pyrazolo[3,4-b]pyridine class exhibit significant antimicrobial properties. For instance, derivatives of this compound have been tested against various bacterial strains, including Mycobacterium tuberculosis. A study demonstrated that specific substitutions on the pyrazolo[3,4-b]pyridine scaffold led to promising antituberculotic activity through in vitro assays .

Anti-inflammatory Properties

Methyl 6-(4-chlorophenyl)-1,3-dimethyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylate has also been investigated for its anti-inflammatory effects. The structural features of the compound allow it to interact with inflammatory pathways effectively, making it a candidate for developing new anti-inflammatory drugs .

Anticancer Potential

The compound's ability to inhibit cancer cell proliferation has been explored in various studies. Pyrazolo[3,4-b]pyridines have been identified as potential lead candidates in cancer therapy due to their capacity to induce apoptosis in cancer cells .

Synthesis Techniques

The synthesis of this compound typically involves multi-step reactions. A common method includes the reaction of 3-(4-chlorophenyl)-1-methyl-1H-pyrazol-5-amine with ethyl 2-(bis(methylthio)methylene)-3-oxobutanoate under reflux conditions to yield the desired compound with good yields .

Combinatorial Chemistry

The versatility of the pyrazolo[3,4-b]pyridine scaffold allows for the creation of a combinatorial library of derivatives through various synthetic routes. This approach facilitates the exploration of structure-activity relationships (SAR) and aids in identifying compounds with enhanced biological activities .

Biological Interaction Studies

Understanding how this compound interacts with biological targets is crucial for its application in drug development. Interaction studies often utilize molecular docking techniques to predict binding affinities and modes of action against specific targets such as enzymes or receptors involved in disease pathways .

Case Studies

Study FocusFindings
Antitubercular ActivityThe compound exhibited significant inhibitory effects on Mycobacterium tuberculosis with specific substitutions enhancing efficacy .
Anti-inflammatory EffectsDemonstrated potential in reducing inflammation markers in vitro .
Anticancer PropertiesInduced apoptosis in various cancer cell lines; promising results for further development as an anticancer agent .

Chemical Reactions Analysis

Reactivity and Functional Group Transformations

The compound’s reactivity is influenced by its substituents (e.g., methyl groups, chlorophenyl, carboxylate). Key transformations include:

2.2 Nucleophilic Substitution
The 4-chlorophenyl substituent can participate in nucleophilic aromatic substitution reactions, though steric hindrance may limit reactivity.

2.3 Reductive Amination
The pyrazolo[3,4-b]pyridine core can undergo reductive amination with carbonyl compounds (e.g., pentan-2,4-dione) to form fused ring systems .

2.4 Diazotization and Coupling
The compound’s amino groups (if present) can be diazotized and coupled with other aromatic rings to form heterocyclic derivatives .

Stability and Side Reactions

The synthesis of pyrazolo[3,4-b]pyridines often involves competing side reactions:

3.1 Acetyl Group Migration
In deacetylation steps, acetyl groups may migrate via C-N cleavage, forming N-aryl-N-acetylhydrazones as byproducts .

3.2 Ester Group Decomposition
Aggressive bases like NaOH or MeONa can induce ester decomposition, reducing yields .

Biological and Chemical Significance

Pyrazolo[3,4-b]pyridines exhibit diverse biological activities, including enzyme inhibition and receptor modulation. The structural features of methyl 6-(4-chlorophenyl)-1,3-dimethyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylate—such as the fused ring system and electron-withdrawing chlorophenyl group—likely enhance its reactivity and bioactivity .

Comparison with Similar Compounds

Substituent Variations and Structural Diversity

The table below compares substituents at key positions of the target compound with analogs from the literature:

Compound Name Position 1 Position 3 Position 6 Carboxylate Group CAS No. Reference
Methyl 6-(4-chlorophenyl)-1,3-dimethyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylate Methyl Methyl 4-Chlorophenyl Methyl ester Not provided Target
Methyl 6-(furan-2-yl)-1,3-dimethyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylate Methyl Methyl Furan-2-yl Methyl ester Not provided
Methyl 3,6-dimethyl-1-phenyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylate Phenyl Methyl Methyl Methyl ester Not provided
6-(4-Chlorophenyl)-1-(2-fluorophenyl)-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid 2-Fluorophenyl H 4-Chlorophenyl Carboxylic acid 1011397-66-2
Methyl 6-cyclopropyl-1-(4-fluorophenyl)-3-methyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylate 4-Fluorophenyl Methyl Cyclopropyl Methyl ester 938001-13-9
1-[(4-Chlorophenyl)methyl]-3,6-dimethyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid (4-Chlorophenyl)methyl Methyl Methyl Carboxylic acid 937597-74-5

Key Observations :

  • Position 1 : Methyl or aromatic groups (e.g., phenyl, fluorophenyl) are common. Aromatic substituents may enhance π-π stacking interactions in biological targets .
  • Position 6 : Substituents range from aryl (4-chlorophenyl, furan-2-yl) to alkyl (methyl, cyclopropyl). The 4-chlorophenyl group in the target compound increases molecular weight and lipophilicity compared to furan or methyl analogs .
  • Carboxylate Group : Methyl esters are frequently used as intermediates for hydrolysis to carboxylic acids, which are bioactive in some analogs (e.g., anti-inflammatory or antimicrobial activity) .

Yield Trends :

  • Aryl substituents at position 6 (e.g., 4-chlorophenyl, furan-2-yl) often require coupling reactions with moderate to high yields (54–97%) .
  • Methyl or cyclopropyl groups at position 6 may involve simpler alkylation steps but lower yields (e.g., 36–54%) .

Physicochemical Properties

Property Target Compound Methyl 6-(furan-2-yl)-1,3-dimethyl analog 6-(4-Chlorophenyl)-1-(2-fluorophenyl) acid
Molecular Formula C₁₇H₁₄ClN₃O₂ C₁₆H₁₃N₃O₃ C₁₉H₁₁ClFN₃O₂
Molecular Weight (g/mol) 339.76 295.30 367.76
Purity Not reported 95% 95%
LogP (Predicted) 3.8 2.5 4.1

Insights :

  • The target compound’s 4-chlorophenyl group increases LogP compared to furan-containing analogs, suggesting enhanced membrane permeability .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for methyl 6-(4-chlorophenyl)-1,3-dimethyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylate, and how do reaction conditions influence yield?

  • Methodology : Synthesis typically involves cyclocondensation of substituted pyrazole precursors with β-ketoesters or malonate derivatives under microwave irradiation or reflux conditions. For example, condensation of 5-amino-1H-pyrazole-4-carbaldehyde with β-ketoesters in the presence of piperidine yields pyrazolo[3,4-b]pyridine cores . Microwave-assisted synthesis (100–120°C, 30–60 min) improves regioselectivity and reduces side reactions compared to traditional thermal methods .
  • Key Variables : Solvent polarity (e.g., ethanol vs. DMF), temperature, and catalyst choice (e.g., piperidine vs. acetic acid) critically affect cyclization efficiency. Yields range from 50–85% depending on substituent steric effects .

Q. How can researchers confirm the structural integrity of this compound post-synthesis?

  • Analytical Workflow :

  • Spectroscopy : Use 1^1H/13^{13}C NMR to verify substituent positions (e.g., δ 2.28 ppm for methyl groups, aromatic protons at δ 7.34–8.37 ppm) .
  • Mass Spectrometry : ESI-MS or HRMS to confirm molecular weight (e.g., [M+H]+^+ = 345.1 for C17_{17}H14_{14}ClN3_3O2_2) .
  • X-ray Crystallography : Resolve bond angles and dihedral angles (e.g., pyrazole-pyridine fusion angle ≈ 5–7°) to validate bicyclic conformation .

Q. What are the primary physicochemical properties influencing laboratory handling?

  • Critical Properties :

  • Solubility : Low aqueous solubility (logP ≈ 3.2); requires DMSO or ethanol for dissolution in biological assays .
  • Stability : Susceptible to hydrolysis of the ester group under basic conditions (pH > 9). Store at 2–8°C in inert atmosphere .

Advanced Research Questions

Q. How do substituent variations (e.g., 4-chlorophenyl vs. 4-fluorophenyl) impact biological activity in kinase inhibition assays?

  • Structure-Activity Relationship (SAR) Insights :

  • The 4-chlorophenyl group enhances hydrophobic interactions with kinase ATP-binding pockets, improving IC50_{50} values by 2–3 fold compared to methoxy or hydroxy analogs .
  • Methyl groups at positions 1 and 3 reduce metabolic degradation in hepatic microsome assays (t1/2_{1/2} > 120 min vs. 30 min for unmethylated analogs) .
    • Experimental Design : Perform comparative docking studies (e.g., AutoDock Vina) and validate with in vitro kinase profiling (e.g., EGFR, CDK2) .

Q. How can contradictory data on this compound’s cytotoxicity across cell lines be resolved?

  • Troubleshooting Framework :

  • Assay Conditions : Normalize results to cell confluency, passage number, and media composition (e.g., FBS% affects esterase activity).
  • Metabolic Interference : Test metabolites (e.g., free carboxylic acid via ester hydrolysis) using LC-MS to rule out off-target effects .
  • Control Experiments : Compare with structurally similar analogs (e.g., 6-(4-methoxyphenyl) derivatives) to isolate substituent-specific toxicity .

Q. What computational strategies are effective for predicting binding modes with non-kinase targets?

  • Methodology :

  • Pharmacophore Modeling : Use Schrödinger’s Phase to identify key H-bond acceptors (ester carbonyl) and hydrophobic features (chlorophenyl ring).
  • MD Simulations : Run 100 ns simulations in GROMACS to assess stability of interactions with off-targets like PDE4 or carbonic anhydrase .
    • Validation : Pair computational predictions with SPR (surface plasmon resonance) to measure binding kinetics (kon_{on}/koff_{off}) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.